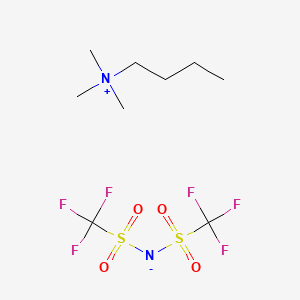

Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide

Description

Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide (BTM-TFSI, [N4111][TFSI]) is a quaternary ammonium ionic liquid (IL) composed of a butyltrimethylammonium cation and a bis(trifluoromethylsulfonyl)imide anion. It is renowned for its exceptional redox stability, with a voltage stability window exceeding 7 V in supercapacitors, and a glass transition temperature ($T_g$) of approximately −80°C . Its conductivity follows the Vogel-Tammann-Fulcher (VTF) equation with high precision ($R^2 > 0.999999$), indicating behavior characteristic of a softened glass . Applications span electrochemical devices, extraction processes, and high-temperature lubricants due to its low melting point and thermal resilience.

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;butyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N.C2F6NO4S2/c1-5-6-7-8(2,3)4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGKJXQWZSFJEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047920 | |

| Record name | Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258273-75-5 | |

| Record name | Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ion Exchange Reaction

-

- Butyltrimethylammonium bromide or chloride

- Lithium bis(trifluoromethylsulfonyl)imide (LiNTf2)

- Organic solvent (commonly acetonitrile, methylene chloride, or ethylene dichloride)

-

- Dissolve butyltrimethylammonium halide in an anhydrous organic solvent under inert atmosphere.

- Add lithium bis(trifluoromethylsulfonyl)imide solution dropwise with stirring at room temperature or slightly elevated temperature (20–40 °C).

- Stir the mixture for several hours (typically 2–4 hours) to ensure complete ion exchange.

- Filter off the precipitated lithium halide salt.

- Remove the solvent by rotary evaporation or distillation under reduced pressure.

- Purify the product by recrystallization or chromatography if necessary.

$$

\text{[Butyltrimethylammonium]X} + \text{LiNTf}2 \rightarrow \text{[Butyltrimethylammonium][NTf}2] + \text{LiX}

$$

where X = Br⁻ or Cl⁻

Alternative Synthetic Route via Quaternary Ammonium Salt Formation and Subsequent Anion Exchange

A more fundamental approach involves the synthesis of the bis(trifluoromethylsulfonyl)imide anion salt via reaction of trifluoromethanesulfonyl halides with ammonia and organic amines, followed by ion exchange with alkali metal oxides:

Step 1: Formation of bis(trifluoromethylsulfonyl)imide quaternary ammonium salt by reacting trifluoromethanesulfonyl halide (e.g., trifluoromethanesulfonyl fluoride or trifluoromethanesulfonyl chloride) with an organic amine (e.g., triethylamine, pyrimidine) and anhydrous liquid ammonia in a nonpolar inert solvent such as methylene dichloride or ethylene dichloride at low temperature (-20 to 40 °C).

Step 2: Removal of solvent and excess reagents by distillation under reduced pressure to isolate the quaternary ammonium bis(trifluoromethylsulfonyl)imide salt.

Step 3: Reaction of the quaternary ammonium bis(trifluoromethylsulfonyl)imide salt with alkali metal oxides or hydroxides (e.g., lithium hydroxide, sodium hydroxide) in aqueous solution at room temperature to form the corresponding metal bis(trifluoromethylsulfonyl)imide salt.

Step 4: Dehydration and drying of the metal salt under vacuum at 40–100 °C to obtain the pure bis(trifluoromethylsulfonyl)imide salt.

Step 5: Final ion exchange with butyltrimethylammonium halide to yield butyltrimethylammonium bis(trifluoromethylsulfonyl)imide.

This method is noted for its high purity (>99%) and high yield (>90%) and is environmentally friendly due to minimal solid waste generation.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Acetonitrile, methylene dichloride, ethylene dichloride | Nonpolar, inert solvents preferred |

| Temperature | -20 °C to 40 °C | Low temperature to control reaction rate |

| Reaction Time | 2–4 hours | Ensures complete ion exchange |

| Pressure | Atmospheric to reduced pressure | Reduced pressure used for solvent removal |

| Purification Techniques | Filtration, distillation, recrystallization, chromatography | To remove lithium halide and impurities |

The purity of the final product is typically above 99%, confirmed by mass spectrometry and Karl Fischer titration for water content (~370 ppm).

Differential scanning calorimetry (DSC) and infrared spectroscopy studies reveal that the compound exhibits phase transitions near its melting point (7 °C), which are sensitive to heat flow rates during thermal analysis. These phase behaviors are critical for its application in devices and separations.

The viscosity and conductivity data (99.5 cP and 2.86 mS/cm respectively at 25 °C) indicate the ionic liquid’s suitability as an electrolyte.

| Method | Starting Materials | Solvent(s) | Temperature Range | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Ion Exchange Reaction | Butyltrimethylammonium halide + LiNTf2 | Acetonitrile, methylene chloride | 20–40 °C | 85–95 | >99 | Simple, scalable, widely used |

| Quaternary Ammonium Salt Route | Trifluoromethanesulfonyl halide + amine + ammonia + alkali metal oxide | Methylene dichloride, ethylene dichloride | -20 to 40 °C | >90 | >99 | Environmentally friendly, high purity |

The preparation of this compound is well-established through ion exchange reactions between butyltrimethylammonium halides and lithium bis(trifluoromethylsulfonyl)imide in organic solvents. Alternative synthetic routes involving the formation of quaternary ammonium bis(trifluoromethylsulfonyl)imide salts followed by ion exchange with alkali metal oxides provide high purity products with environmentally benign processes. Optimization of reaction conditions such as solvent choice, temperature, and purification methods is critical to achieving high yield and purity. Analytical studies confirm the compound’s phase behavior and physicochemical properties, underpinning its utility in advanced applications.

Chemical Reactions Analysis

Anodic Behavior of TFSI⁻ Anions

At potentials ≥6.5 V (vs. Ag-QRE), TFSI⁻ anions undergo intensive electro-oxidation , leading to decomposition products. Cyclic voltammetry (CV) studies on aluminum electrodes revealed irreversible oxidation currents starting at 1.1 V, increasing significantly at higher potentials .

Key Observations :

- Oxidation initiates at Al electrode surfaces modified by TFSI⁻ adsorption.

- Formation of a passivating Al(TFSI)₃ layer occurs at ≥2.75 V, which partially inhibits further oxidation .

- At ≥3.0 V, Al³⁺ cations react with TFSI⁻ to form surface-bound complexes, evidenced by in situ XPS shifts in S 2p₃/₂ binding energies .

Reductive Degradation in Lithium Battery Systems

Under strongly reducing conditions (e.g., Li/Li⁺ environments), [N1114][TFSI] decomposes to produce volatile species:

Notable Findings :

- Water contamination amplifies H₂ production but is not the sole source .

- Degradation rates decrease when Li⁺ is present due to preferential Li plating .

Thermally Induced Structural Changes

Differential scanning calorimetry (DSC) and IR studies identified phase transitions between -80°C and 30°C :

| Phase Transition | Temperature Range | Molecular Rearrangement |

|---|---|---|

| Glass transition (Tg) | -75°C | Transition to amorphous state |

| Cold crystallization | -50°C to -30°C | Exothermic reorganization into metastable crystalline phase |

| Melting | 17°C | Endothermic transition to isotropic liquid |

Impact on Reactivity :

- Crystalline phases stabilize TFSI⁻ in cisoid conformation , enhancing anion-cation interactions .

- Supercooled states exhibit higher ionic mobility, accelerating redox reactions .

Aluminum Passivation

Al electrodes in [N1114][TFSI] develop a hybrid passivation layer:

Mechanistic Insight :

- TFSI⁻ adsorption at Al surfaces (dBE/dE ≈ 0 eV V⁻¹) indicates strong chemisorption .

- XPS data suggest covalent bonding between Al³⁺ and TFSI⁻ sulfur atoms .

Stability in Hybrid Electrolyte Systems

[N1114][TFSI] demonstrates synergistic stability with organic solvents (e.g., ethylene carbonate):

| System | Conductivity (mS cm⁻¹) | Electrochemical Window (V) |

|---|---|---|

| Pure [N1114][TFSI] | 0.8 | 1.1–4.5 |

| 1:1 with EC | 3.2 | 0.8–5.0 |

Advantages :

Scientific Research Applications

Lithium-Ion Batteries

One of the primary applications of butyltrimethylammonium bis(trifluoromethylsulfonyl)imide is as an electrolyte in lithium-ion batteries. Its low volatility and high thermal stability enhance battery performance. Research indicates that this ionic liquid can withstand strong reducing potentials, which is critical for lithium metal deposition during battery operation .

Table 1: Performance Characteristics in Lithium-Ion Batteries

| Property | Value |

|---|---|

| Electrochemical Stability | High |

| Thermal Stability | Up to 410 °C |

| Volatility | Low |

| Decomposition Products | Hydrogen, alkanes, amines |

Supercapacitors

Recent studies have explored the use of this compound in supercapacitors, particularly in combination with propylene carbonate. This mixture has shown promising results in enhancing the performance of silicon nanowire-based supercapacitors .

Polymer Chemistry

This compound is utilized in the synthesis of block copolymers due to its ability to influence crystallization processes. The ionic liquid's unique interactions with polymer chains can lead to tailored material properties .

Case Study: Block Copolymer Synthesis

- Researchers demonstrated that incorporating this compound into polymer matrices significantly altered the thermal and mechanical properties of the resulting materials.

Phase Transition Studies

Investigations into the phase transitions of this compound reveal critical insights into its molecular organization under varying temperatures. Differential scanning calorimetry and infrared spectroscopy have been employed to analyze these transitions, which are vital for applications requiring precise thermal management .

Table 2: Phase Transition Characteristics

| Transition Type | Temperature Range (°C) |

|---|---|

| Crystallization | -80 to 0 |

| Melting | 0 to 30 |

| Glass Transition | Variable |

Environmental and Safety Considerations

While this compound offers numerous benefits, it is essential to address its toxicity and environmental impact. The compound is classified as toxic if swallowed or upon skin contact . Safety protocols must be established when handling this ionic liquid to mitigate risks.

Mechanism of Action

The mechanism by which butyltrimethylammonium bis(trifluoromethylsulfonyl)imide exerts its effects is primarily through its ionic nature. The compound dissociates into its constituent ions in solution, which interact with other molecules and ions in the system. These interactions can influence various chemical and physical processes, such as conductivity, solubility, and reactivity .

Comparison with Similar Compounds

Hexyltriethylammonium Bis(trifluoromethylsulfonyl)imide (HTE-TFSI)

- Redox Stability : Both BTM-TFSI and HTE-TFSI exhibit ultra-wide electrochemical windows (>7 V), but HTE-TFSI shows marginally higher inertness due to its longer alkyl chain (hexyl vs. butyl), reducing electron tunneling .

- Conductivity : HTE-TFSI has a solution resistance 2.5× higher than BTM-TFSI, leading to "flatter" cyclic voltammograms .

- Thermal Stability : At 220°C, the voltage stability window of both ILs diminishes by ~50% compared to 25°C .

- Viscosity : HTE-TFSI’s viscosity-pressure dependence is less studied, but BTM-TFSI shows predictable viscosity trends under high-pressure conditions .

Table 1: Key Properties of BTM-TFSI vs. HTE-TFSI

| Property | BTM-TFSI | HTE-TFSI |

|---|---|---|

| Voltage Window (25°C) | >7 V | >7 V |

| $T_g$ | −80°C | −75°C (estimated) |

| Solution Resistance | 1× (baseline) | 2.5× higher |

| Thermal Degradation | Stable to 220°C | Stable to 220°C |

Methyltrioctylammonium Bis(trifluoromethylsulfonyl)imide ([N1888][TFSI])

- Extraction Efficiency : In pertechnetate ($TcO4^−$) extraction, [N1888][TFSI] achieves distribution ratios ($D{Tc}$) >1.5, outperforming BTM-TFSI ($D_{Tc} <1.5$) due to its longer alkyl chains enhancing hydrophobicity .

- Mutual Solubility : BTM-TFSI exhibits higher water solubility (~0.2 wt%) compared to [N1888][TFSI] (<0.03 wt%), limiting its use in anhydrous systems .

1-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide ([BMIM][TFSI])

- Redox Stability : [BMIM][TFSI] has a narrower voltage window (~4.5 V) due to imidazolium cation reactivity, contrasting with BTM-TFSI’s 7 V .

- Viscosity : BTM-TFSI’s viscosity at 25°C is ~75 mPa·s, lower than [BMIM][TFSI] (~90 mPa·s), favoring faster ion transport .

- Thermal Expansion: BTM-TFSI’s density decreases linearly with temperature (293–415 K), whereas [BMIM][TFSI] shows nonlinear behavior under pressure .

Tributylmethylammonium Bis(trifluoromethylsulfonyl)imide ([N4441][TFSI])

1-Butyl-1-methylpyrrolidinium Bis(trifluoromethylsulfonyl)imide ([C4mPyrro][TFSI])

Biological Activity

Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide (BTFSI), also known as [N1114][TFSI], is a quaternary ammonium-based ionic liquid that has garnered attention in various fields, particularly in electrochemistry and biochemistry. This article explores its biological activity, focusing on its interactions with biological systems, potential applications, and relevant case studies.

BTFSI is characterized by its unique structure, comprising a bulky organic cation (butyltrimethylammonium) and a bis(trifluoromethylsulfonyl)imide anion. It remains liquid over a wide temperature range from below -80 °C to 30 °C, making it suitable for various applications in both low and high-temperature environments.

1. Enzymatic Reactions

BTFSI has been utilized as a solvent in enzymatic reactions, notably in the synthesis of butyl butyrate catalyzed by Candida antarctica lipase. The ionic liquid's properties enable enhanced enzyme activity and stability compared to conventional organic solvents. Studies indicate that the extraction process can be fine-tuned by selecting appropriate ionic liquid cations, demonstrating BTFSI's versatility in biocatalysis .

2. DNA Extraction

Recent research highlights BTFSI's effectiveness in cell lysis and DNA extraction from Gram-negative bacteria. A protocol developed using this ionic liquid achieved quantitative DNA extraction efficiencies comparable to commercial kits while significantly reducing handling steps and time. This efficiency is attributed to BTFSI's hydrophobic nature, which facilitates cell membrane disruption .

Electrochemical Behavior and Stability

BTFSI is being extensively studied for its electrochemical properties, particularly as an electrolyte in lithium-ion batteries. Its low volatility and high thermal stability make it an attractive candidate for energy storage applications. However, electrochemical degradation studies reveal that BTFSI can produce volatile degradation products under strong reducing conditions. These products include hydrogen and alkanes, which can impact the performance of battery systems .

Case Study 1: Enzymatic Activity Enhancement

In a study investigating the use of BTFSI as a medium for enzymatic reactions, researchers found that the ionic liquid significantly increased the reaction rates of lipases compared to traditional solvents. The study utilized differential scanning calorimetry (DSC) and infrared spectroscopy to analyze phase transitions and molecular interactions within the ionic liquid environment .

Case Study 2: DNA Extraction Protocol Development

A protocol utilizing BTFSI for DNA extraction demonstrated high efficiency for Gram-negative bacteria. The study reported that this method not only matched the efficiency of standard commercial kits but also reduced the time required for extraction, showcasing the practicality of BTFSI in molecular biology applications .

Research Findings

| Property | Value |

|---|---|

| Purity | ≥99% |

| Liquid Range | -80 °C to 30 °C |

| Density | Measured at varying temperatures |

| Viscosity | Varies with temperature |

| Electrochemical Stability | High at room temperature |

Q & A

Basic: What are the established synthetic routes for Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide, and how is purity validated?

Answer:

The synthesis typically involves metathesis reactions between butyltrimethylammonium halides (e.g., bromide or chloride) and lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) in aqueous or polar aprotic solvents. Post-synthesis purification via repeated washing with deionized water and vacuum drying at 60–80°C is critical to remove halide impurities . Purity validation employs:

- Ion chromatography to detect residual halides (detection limit <50 ppm).

- Karl-Fischer titration for water content (<100 ppm) .

- HPLC (purity >98% confirmed via retention time alignment) .

Basic: Which spectroscopic and thermal characterization methods are essential for confirming structural integrity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify cation structure (e.g., δ 0.8–1.5 ppm for butyl chain protons) and ¹⁹F NMR for anion symmetry (singlet at ~-79 ppm for TFSI⁻) .

- FTIR : Peaks at 1350 cm⁻¹ (S=O stretching) and 1130–1190 cm⁻¹ (CF₃ symmetric/asymmetric stretching) confirm anion integrity .

- TGA/DSC : Thermal stability up to 300–350°C in inert atmospheres, with glass transition temperatures (Tg) between -60°C and -40°C .

Basic: What are the primary research applications of this ionic liquid in academic settings?

Answer:

- Electrochemical studies : As an electrolyte additive in Li-ion batteries to enhance ionic conductivity (0.1–1 mS/cm at 25°C) and reduce dendrite formation .

- Solvent systems : For cellulose dissolution (up to 15 wt% solubility) due to its low viscosity and high polarity .

- Catalysis : As a phase-transfer catalyst in biphasic reactions (e.g., alkylation or Suzuki coupling) with recyclability ≥5 cycles without significant activity loss .

Advanced: How can researchers address discrepancies in reported viscosity values (e.g., 530 cP vs. lower literature values)?

Answer:

Viscosity variations arise from:

- Water content : Even 0.1% moisture increases viscosity by 10–20%. Use rigorous drying (vacuum, 80°C, 24h) and argon gloveboxes for handling .

- Cation-anion interactions : Adjust synthesis parameters (e.g., stoichiometry, solvent polarity) to minimize ion pairing. Validate via Walden plot analysis (ionicity vs. ideal behavior) .

- Measurement methods : Compare rotational viscometry (shear-dependent) vs. capillary viscometry (shear-independent) under standardized temperatures .

Advanced: What experimental strategies mitigate hygroscopicity-induced decomposition during long-term storage?

Answer:

- Storage : Use airtight containers with molecular sieves (3Å) and store under nitrogen. Avoid HDPE (permeable to moisture) in favor of glass or metalized pouches .

- Stability monitoring : Periodic FTIR to detect hydrolysis products (e.g., SO₃²⁻ at 1050 cm⁻¹) and TGA to assess mass loss thresholds .

- Additives : Incorporate 0.5–1 wt% hydrophobic ionic liquids (e.g., phosphonium-based) to reduce water absorption .

Advanced: How can computational modeling guide the design of experiments involving this ionic liquid?

Answer:

- Molecular dynamics (MD) simulations : Predict diffusion coefficients and ion aggregation tendencies using force fields (e.g., OPLS-AA) parameterized for fluorinated anions .

- DFT calculations : Optimize cation-anion interaction energies to rationalize solvent selectivity (e.g., CO₂ solubility predictions) .

- COMSOL Multiphysics : Model electrochemical performance in battery systems by integrating ionic conductivity and interfacial resistance data .

Advanced: What methodologies resolve contradictions in electrochemical stability window (ECW) reports (e.g., V vs. V)?

Answer:

- Electrode material : Use Pt or glassy carbon instead of Al (passivation alters ECW). Reference potentials against Li/Li⁺ for consistency .

- Scan rate effects : Lower scan rates (0.1 mV/s) minimize capacitive currents, revealing true decomposition thresholds .

- Impurity screening : Trace metals (e.g., Fe³⁺) from synthesis can catalyze side reactions. Chelate with ion-exchange resins pre-experiment .

Advanced: How do structural modifications (e.g., alkyl chain length) impact its performance in gas separation membranes?

Answer:

- Permeability-selectivity trade-off : Longer alkyl chains (e.g., C8 vs. C4) reduce CO₂ permeability by 30% but increase CO₂/N₂ selectivity by 50% due to denser packing .

- Free volume analysis : Positron annihilation lifetime spectroscopy (PALS) quantifies free volume pores (<0.5 nm) critical for gas diffusion .

- Blending studies : Incorporate 10–20 wt% polymers (e.g., Pebax®) to enhance mechanical stability without sacrificing selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.